molecular formula C13H12N4O B1677610 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine CAS No. 124489-20-9

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

Cat. No.: B1677610
CAS No.: 124489-20-9
M. Wt: 240.26 g/mol
InChI Key: DCVWQAGUQFBCTF-UHFFFAOYSA-N
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Description

PhIP (GLXC-04348) metabolite>N-hydroxy-PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, hydoxyamino, and phenyl groups, respectively. The active metabolite of the dietary carcinogen PhIP. It has a role as a carcinogenic agent, a mutagen, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a rat metabolite and a neurotoxin. It is an imidazopyridine and a hydroxylamine. It derives from a PhIP.

Properties

IUPAC Name

N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18/h2-8,18H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVWQAGUQFBCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154406
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124489-20-9
Record name 2-(Hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124489-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124489209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
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Record name N-hydroxy-PhIP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2M95KK23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of N2-OH-PhIP involves its conversion to reactive metabolites that can form covalent bonds with DNA. This is believed to occur through the cleavage of the sulfate and acetate groups from N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP, forming nitrenes and/or nitrenium ions.

Temporal Effects in Laboratory Settings

The effects of N2-OH-PhIP can change over time in laboratory settings. For example, it has been shown that PhIP and its metabolites are stable in diluted urine for at least 22 hours when stored at 2–8 °C.

Dosage Effects in Animal Models

The effects of N2-OH-PhIP can vary with dosage in animal models. For instance, in mice that received 200 mg/kg PhIP via oral gavage, numerous metabolites of PhIP, including N2-OH-PhIP, were detected in urine.

Metabolic Pathways

N2-OH-PhIP is involved in several metabolic pathways. It is formed from PhIP via N-hydroxylation, and can then be converted to N2-acetoxy-PhIP and N2-sulfonyloxy-PhIP. These metabolites can then undergo reactions to form reactive species that can bind to DNA.

Biological Activity

2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as N-OH-PhIP, is a significant metabolite of the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP). This compound is primarily formed during the cooking of meat and has been implicated in the development of various cancers, particularly colorectal cancer. Its biological activity is characterized by mutagenicity and potential carcinogenicity, which are mediated through metabolic activation pathways.

Metabolic Activation

The activation of N-OH-PhIP occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP1A2. This metabolic process involves N-hydroxylation followed by further transformations that lead to the formation of reactive electrophiles capable of binding to DNA. The following table summarizes the key metabolic pathways involved in the activation of N-OH-PhIP:

Metabolic Pathway Description
N-HydroxylationConversion of PhIP to N-OH-PhIP via CYP1A2.
AcetylationFormation of N-acetoxy-PhIP, a highly reactive electrophile that can form DNA adducts.
GlucuronidationDetoxification pathway where N-OH-PhIP is conjugated to glucuronic acid, reducing its mutagenic potential.
SulfationSimilar detoxification process as glucuronidation but involves sulfate groups.

Biological Activity and Toxicity

N-OH-PhIP exhibits significant biological activity through its ability to form DNA adducts, which are crucial in the initiation of carcinogenesis. Studies have demonstrated that exposure to this compound can lead to cytotoxic effects and DNA damage in various cell types.

Case Studies

  • Human Prostate Cells : A study assessed the cytotoxic effects of N-OH-PhIP on human prostate cells using an MTT assay. Results indicated that treatment with N-OH-PhIP led to a dose-dependent decrease in cell viability, highlighting its potential role in prostate cancer development .
  • In Vivo Studies : In rats administered with PhIP, approximately 1% of the dose was excreted as 5-hydroxy-PhIP within 24 hours, demonstrating that this metabolite can serve as a urinary biomarker for PhIP exposure .

Formation of DNA Adducts

N-OH-PhIP can form several types of DNA adducts through its reactive intermediates:

Adduct Type Description
N2-(deoxyguanosin-8-yl)-PhIPFormed when N-OH-PhIP reacts with deoxyguanosine, indicating direct interaction with DNA.
N2-(guanosin-8-yl)-PhIPAnother significant adduct formed through similar mechanisms as above.
PhIP-xanthineA product resulting from further metabolism and interaction with other cellular components.

Biomarkers and Detection

The identification of 5-hydroxy-PhIP as a urinary biomarker provides a non-invasive method for assessing exposure to PhIP and its metabolites. This biomarker can be utilized in epidemiological studies to establish correlations between dietary intake of cooked meats and cancer incidence.

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies
2-Hydroxyamino-PhIP is primarily studied for its potential carcinogenic effects. As a metabolite of PhIP, it forms DNA adducts that can lead to mutations and cancer development. Research has demonstrated that the compound can induce tumors in animal models, particularly in the colon and mammary glands. Studies have shown that dietary components can influence the formation of these adducts, highlighting the importance of food chemistry in cancer risk assessment .

DNA Adduct Formation
The formation of DNA adducts by 2-Hydroxyamino-PhIP is a crucial area of study. These adducts are formed through N-hydroxylation and subsequent reactions with cellular macromolecules. Understanding this process aids in elucidating the mechanisms of chemical carcinogenesis and the role of dietary factors in modulating cancer risk .

Pharmacological Applications

Anticancer Research
The compound is also investigated for its potential therapeutic applications. Although primarily recognized for its carcinogenic properties, some studies explore its role in cancer treatment strategies. For instance, derivatives of imidazo[4,5-b]pyridines have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation .

Drug Development
Research into 2-Hydroxyamino-PhIP has led to the synthesis of novel compounds that demonstrate enhanced biological activity compared to their parent structures. These derivatives are being explored for their potential as pharmaceutical intermediates or lead compounds in drug discovery programs targeting various diseases, including cancer and bacterial infections .

Environmental Impact Studies

Food Safety and Toxicology
Given that 2-Hydroxyamino-PhIP is formed during the cooking of protein-rich foods, it has significant implications for food safety. Studies have focused on how different cooking methods affect the levels of this compound in food products and subsequent human exposure. Understanding these dynamics is essential for developing guidelines to minimize risk associated with dietary intake of carcinogens .

Biomarkers for Exposure Assessment
As a biomarker for exposure to PhIP, 2-Hydroxyamino-PhIP is used in epidemiological studies to assess dietary risks linked to cancer. Its presence in biological samples can indicate exposure levels and help correlate dietary habits with cancer incidence rates .

Case Studies and Research Findings

Study Focus Findings
Study on Carcinogenicity Investigated DNA adduct formationFound that 2-Hydroxyamino-PhIP forms stable adducts leading to mutations.
Food Safety Analysis Effects of cooking methods on PhIP levelsGrilling increases PhIP levels; vegetables reduce bioactivation enzymes.
Anticancer Activity Synthesis of derivativesSome derivatives showed improved efficacy against cancer cell lines compared to PhIP itself.

Preparation Methods

Metabolic Activation in Hepatic Systems

N-hydroxy-PhIP is primarily synthesized in vitro through the metabolic activation of PhIP by cytochrome P450 enzymes, particularly CYP1A2. This two-step process involves:

  • N-Hydroxylation : CYP1A2 catalyzes the oxidation of PhIP’s exocyclic amine group to form N-hydroxy-PhIP.
  • Esterification : Phase II enzymes (e.g., sulfotransferases or acetyltransferases) convert N-hydroxy-PhIP into reactive esters that form DNA adducts.

Experimental Protocol :

  • Incubation Conditions : PhIP (0.1–1 mM) is incubated with liver microsomes (human or rodent) in the presence of NADPH (1 mM) at 37°C for 30–60 minutes.
  • Inhibition Studies : The CYP1A2 inhibitor furafylline completely blocks N-hydroxy-PhIP formation, confirming enzyme specificity.
  • Yield : Human liver microsomes produce N-hydroxy-PhIP at a rate of 0.8–1.2 nmol/min/mg protein, with <5% conversion efficiency.

Limitations :

  • Low scalability due to enzymatic instability.
  • Requires specialized equipment for microsome isolation.

Chemical Synthesis from PhIP Precursors

Direct Hydroxylation of PhIP

Chemical hydroxylation of PhIP’s amine group offers a scalable route to N-hydroxy-PhIP.

Reagents :

  • PhIP (1 equiv)
  • Hydroxylamine-O-sulfonic acid (2 equiv)
  • Sodium acetate buffer (pH 4.5)

Procedure :

  • PhIP is dissolved in sodium acetate buffer (0.1 M).
  • Hydroxylamine-O-sulfonic acid is added dropwise at 25°C.
  • The mixture is stirred for 12 hours, followed by extraction with ethyl acetate.

Yield : 40–50% after purification via silica gel chromatography.

Multi-Step Synthesis from 2,3-Diaminopyridine

A six-step route constructs the imidazo[4,5-b]pyridine core before introducing the hydroxyamino group:

  • Ring Formation : 2,3-Diaminopyridine reacts with N-dichloromethylene-p-toluenesulfonamide to form 2-aminoimidazo[4,5-b]pyridine.
  • Methylation : Treatment with methyl iodide introduces the 1-methyl group.
  • Suzuki Coupling : Phenylboronic acid is coupled to position 6 using Pd(PPh₃)₄.
  • Hydroxylation : The exocyclic amine is oxidized with mCPBA (meta-chloroperbenzoic acid) to yield N-hydroxy-PhIP.

Optimization Notes :

  • Suzuki coupling achieves >90% regioselectivity for the 6-phenyl group.
  • Final hydroxylation requires anhydrous conditions to prevent over-oxidation.

Overall Yield : 6% (six steps).

Comparative Analysis of Preparation Methods

Method Yield Advantages Disadvantages
Enzymatic (CYP1A2) <5% Biologically relevant; no byproducts Low scalability; requires microsomes
Direct Hydroxylation 40–50% Simple; single-step Moderate purity; solvent waste
Multi-Step Synthesis 6% High purity; structural control Labor-intensive; costly reagents

Purification and Characterization

Solid-Phase Extraction (SPE)

N-hydroxy-PhIP is isolated from reaction mixtures using C₁₈ cartridges:

  • Load crude product onto cartridge pre-conditioned with methanol/water (70:30).
  • Elute with acetonitrile/0.1% formic acid (80:20).
  • Lyophilize to obtain a white solid (purity >95%).

Analytical Confirmation

  • LC-ESI/ITMS : Retention time = 8.2 min; m/z 241.1 [M+H]⁺.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-7), 7.65 (m, 5H, phenyl), 5.42 (s, 1H, NHOH).

Industrial and Research Applications

Biomarker Development

Urinary excretion of N-hydroxy-PhIP in rats (0.88% of dose at 24 h) supports its use as a biomarker for PhIP exposure. Human studies detect N-hydroxy-PhIP in urine after cooked meat consumption, validating its role in biomonitoring.

Toxicological Studies

N-hydroxy-PhIP’s DNA adducts (e.g., N²-(deoxyguanosin-8-yl)-PhIP) are quantified via ³²P-postlabeling to assess genotoxic risk.

Q & A

Q. What experimental models are most effective for studying the formation mechanisms of HONH-PhIP?

Methodological Answer: In vitro systems simulating thermal food processing are widely used. These involve heating precursors like creatinine, phenylalanine, and aldehydes (e.g., phenylacetaldehyde) at 150–200°C for 1–2 hours. Model systems are analyzed via HPLC or LC-MS to quantify HONH-PhIP formation. Key variables include pH, reactant molar ratios, and lipid oxidation products (e.g., 4-oxo-2-nonenal), which accelerate formation by acting as catalysts .

Q. Which analytical techniques are validated for quantifying HONH-PhIP in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., using deuterated PhIP as an internal standard) is the gold standard. For adduct detection (e.g., DNA or protein adducts), high-resolution mass spectrometry (HRMS) combined with enzymatic digestion protocols is recommended. Detection limits as low as 0.1 pg/mL have been reported in human serum .

Q. What are the primary metabolic pathways converting PhIP to HONH-PhIP?

Methodological Answer: Cytochrome P450 enzymes (CYP1A2) catalyze PhIP’s N-hydroxylation to form HONH-PhIP. In vitro studies using human liver microsomes or recombinant CYP isoforms under controlled oxygen tension (5% CO₂) are standard. Kinetic parameters (Km, Vmax) are determined via Michaelis-Menten plots, with typical Km values ranging from 10–50 µM .

Advanced Research Questions

Q. How can contradictory data on HONH-PhIP’s reactivity in varying pH environments be reconciled?

Methodological Answer: Discrepancies arise from differences in experimental conditions (e.g., pH 5.0 vs. 7.4). To address this, conduct pH-controlled incubations with HONH-PhIP and biomolecules (e.g., deoxyguanosine) at 37°C. Use kinetic trapping agents like glutathione to stabilize intermediates. Conflicting adduct yields may reflect competing pathways (e.g., hydrolysis vs. covalent binding), which can be modeled via time-course HPLC analysis .

Q. What strategies resolve discrepancies between in vitro and in vivo HONH-PhIP adduct formation rates?

Methodological Answer: Cross-validate findings using physiologically relevant models:

  • Ex vivo systems : Human hepatocytes or organoids exposed to PhIP under flow conditions.
  • In silico modeling : Molecular dynamics simulations to predict adduct stability in cellular environments. Discrepancies often stem from in vitro systems lacking detoxification pathways (e.g., N-acetyltransferases) present in vivo .

Q. How does lipid peroxidation influence HONH-PhIP’s mutagenic potential in complex matrices?

Methodological Answer: Lipid oxidation products (e.g., malondialdehyde) enhance HONH-PhIP’s reactivity by forming secondary DNA adducts. Design experiments comparing mutagenicity in:

  • Lipid-rich matrices : Cooked meat models with varying polyunsaturated fatty acid content.
  • Antioxidant-supplemented systems : Additions of naringenin or ascorbic acid to assess inhibition. Mutagenicity is quantified via Ames tests (TA98 strain) or comet assays .

Methodological Challenges and Data Interpretation

Q. What controls are critical when measuring HONH-PhIP in thermally processed foods?

Methodological Answer:

  • Blank controls : Samples processed without precursors to rule out matrix interference.
  • Isotope recovery standards : Add deuterated PhIP before extraction to correct for losses.
  • Thermal degradation controls : Heat-treated HONH-PhIP standards to quantify breakdown products .

Q. How can researchers optimize LC-MS parameters for HONH-PhIP detection in low-abundance samples?

Methodological Answer:

  • Ionization : Electrospray ionization (ESI+) with optimized cone voltage (20–30 V) and desolvation temperature (350°C).
  • Fragmentation : Use collision-induced dissociation (CID) with argon gas, targeting precursor ion m/z 225 → product ions m/z 134 and 91.
  • Sample cleanup : Solid-phase extraction (C18 columns) to reduce matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxyamino-1-methyl-6-phenylimidazo(4,5-b)pyridine

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